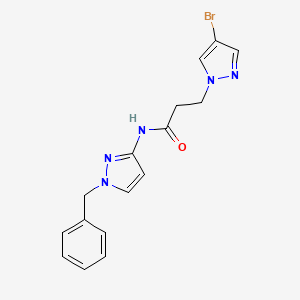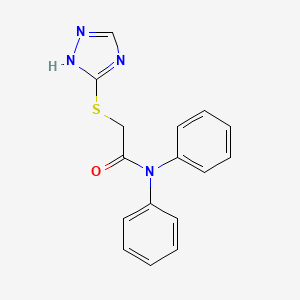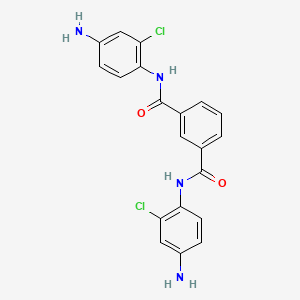![molecular formula C18H21NOS B5764013 4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)
4-[3-(benzyloxy)benzyl]thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(benzyloxy)benzyl]thiomorpholine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiomorpholine derivative that has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of 4-[3-(benzyloxy)benzyl]thiomorpholine is not yet fully understood. However, it has been suggested that the compound exerts its effects by modulating various signaling pathways involved in cancer, inflammation, and neurological disorders. For example, it has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. It has also been found to modulate the expression of certain genes that are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[3-(benzyloxy)benzyl]thiomorpholine have been studied extensively. It has been found to exhibit cytotoxic effects in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases. Additionally, 4-[3-(benzyloxy)benzyl]thiomorpholine has been found to have neuroprotective effects, which could be useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-[3-(benzyloxy)benzyl]thiomorpholine in lab experiments is its potential therapeutic applications in cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, which makes it a potential candidate for further development. However, one of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been found to exhibit cytotoxic effects, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 4-[3-(benzyloxy)benzyl]thiomorpholine. One of the directions is to further investigate its mechanism of action in cancer, inflammation, and neurological disorders. This could provide valuable insights into the potential therapeutic applications of the compound. Another direction is to explore the use of the compound in combination with other drugs or therapies. This could enhance its therapeutic efficacy and reduce potential toxicity. Additionally, future research could focus on developing new synthesis methods for the compound, which could improve its yield and purity.
Métodos De Síntesis
The synthesis of 4-[3-(benzyloxy)benzyl]thiomorpholine has been achieved using different methods. One of the most commonly used methods involves the reaction of 3-(benzyloxy)benzaldehyde with thiomorpholine in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
Aplicaciones Científicas De Investigación
4-[3-(benzyloxy)benzyl]thiomorpholine has shown promising results in scientific research studies. It has been found to have potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. The compound has been shown to exhibit anti-tumor activity in cancer cells, which makes it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-[3-(benzyloxy)benzyl]thiomorpholine has shown potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-[(3-phenylmethoxyphenyl)methyl]thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NOS/c1-2-5-16(6-3-1)15-20-18-8-4-7-17(13-18)14-19-9-11-21-12-10-19/h1-8,13H,9-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPTYMYCDWQKBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5420976 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-naphthyloxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5763942.png)

![N'-[(2-cyclohexylacetyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763962.png)
![5-isopropyl-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5763967.png)

![1-[(4-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5763984.png)
![2-(2-chlorophenoxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylacetamide](/img/structure/B5763987.png)



![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)

